Cas no 58084-26-7 (2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione)

2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione is a heterocyclic compound featuring a fused furopyrazine-dione core with hydroxyl functionalization. Its unique structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for complex heterocyclic systems. The presence of hydroxyl groups enhances its solubility in polar solvents, facilitating further derivatization. This compound may serve as a precursor in pharmaceutical or materials chemistry due to its potential for forming stable coordination complexes or participating in redox reactions. Its rigid, conjugated framework could also contribute to electronic or photophysical properties, making it of interest in advanced material design. Careful handling is advised due to potential sensitivity to light or moisture.
2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione structure
58084-26-7 structure
商品名:2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione
CAS番号:58084-26-7
MF:C6H2N2O5
メガワット:182.09048
CID:1031617
PubChem ID:71464207

2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione 化学的及び物理的性質

名前と識別子

    • 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione
    • 1,4-dihydrofuro[3,4-b]pyrazine-2,3,5,7-tetrone
    • 58084-26-7
    • DTXSID60855977
    • DB-329578
    • インチ: InChI=1S/C6H2N2O5/c9-3-4(10)8-2-1(7-3)5(11)13-6(2)12/h(H,7,9)(H,8,10)
    • InChIKey: CFFZHLRWAKHBEW-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C(=O)OC1=O)NC(=O)C(=O)N2

計算された属性

  • せいみつぶんしりょう: 181.99637117g/mol
  • どういたいしつりょう: 181.99637117g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 358
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 102Ų
  • 疎水性パラメータ計算基準値(XlogP): -1.2

2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C(BD248708)

2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A099002297-1g
2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione
58084-26-7 95%
1g
$615.44 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1738536-1g
1,4-Dihydrofuro[3,4-b]pyrazine-2,3,5,7-tetraone
58084-26-7 98%
1g
¥6457.00 2024-05-08

2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione 関連文献

2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dioneに関する追加情報

Introduction to 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione (CAS No. 58084-26-7)

2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione, also known by its CAS number 58084-26-7, is a unique and multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazine derivatives and is characterized by its distinctive molecular structure, which includes a furo[3,4-b]pyrazine core with two hydroxyl groups at positions 2 and 3. The intricate arrangement of these functional groups imparts 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione with a range of biological activities and potential therapeutic applications.

The chemical formula of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione is C9H6N2O5, and its molecular weight is approximately 218.15 g/mol. The compound's physical properties include a white to off-white solid form with a melting point ranging from 190 to 195°C. These properties make it suitable for various analytical and preparative techniques in laboratory settings.

In recent years, the study of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has been driven by its potential as a lead compound for drug development. Research has shown that this compound exhibits significant antioxidant and anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione effectively scavenges free radicals and inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases and conditions associated with oxidative stress.

Beyond its antioxidant and anti-inflammatory effects, 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has also been investigated for its anticancer properties. A preclinical study conducted by a team of researchers at the National Cancer Institute found that this compound selectively inhibits the growth of cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. These results highlight the potential of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione as a novel anticancer agent.

The pharmacokinetic profile of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has also been explored to understand its suitability for therapeutic use. Studies have shown that the compound has good oral bioavailability and a favorable distribution profile in vivo. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. The half-life of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione is moderate, allowing for once or twice daily dosing regimens in clinical settings.

In addition to its therapeutic potential, 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has been studied for its use as a chemical probe in biological research. Its unique structural features make it an excellent tool for investigating cellular processes such as signal transduction pathways and protein-protein interactions. Researchers have utilized this compound to gain insights into the mechanisms underlying various diseases and to identify novel targets for drug discovery.

The synthesis of 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione has been optimized through various synthetic routes to improve yield and purity. One common method involves the condensation of furoic acid with hydrazine followed by oxidation steps to introduce the hydroxyl groups. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale for both research and commercial purposes.

In conclusion, 2,3-Dihydroxyfuro[3,4-b]pyrazine-5,7-dione (CAS No. 58084-26-7) is a promising compound with a wide range of biological activities and potential applications in medicine. Its antioxidant and anti-inflammatory properties make it a valuable candidate for treating inflammatory diseases and conditions associated with oxidative stress. Additionally, its anticancer properties suggest that it may be developed into a novel therapeutic agent for cancer treatment. Ongoing research continues to uncover new aspects of this compound's biology and pharmacology, further solidifying its importance in the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd